6-bromo-N-cyclopropyl-2-Quinazolinamine

ABC Transporter Inhibition Multidrug Resistance BCRP

6-Bromo-N-cyclopropyl-2-quinazolinamine uniquely combines a C6 bromine handle for Pd-catalyzed cross-coupling diversification with a metabolically stable N-cyclopropyl pharmacophore shown to impart dual BCRP/P-gp inhibition in systematic SAR studies. Unlike generic quinazoline scaffolds lacking either the Br or the cyclopropylamine, this compound enables late-stage elaboration at C6 while retaining the pharmacophoric transporter selectivity profile. Procure for kinase inhibitor programs or ABC transporter probe development where metabolic stability and functional handle synergy are critical.

Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
Cat. No. B13067615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-cyclopropyl-2-Quinazolinamine
Molecular FormulaC11H10BrN3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=C3C=C(C=CC3=N2)Br
InChIInChI=1S/C11H10BrN3/c12-8-1-4-10-7(5-8)6-13-11(15-10)14-9-2-3-9/h1,4-6,9H,2-3H2,(H,13,14,15)
InChIKeyXVZYKKPYQKTKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N-cyclopropyl-2-Quinazolinamine: Core Quinazoline Building Block for Kinase-Focused Medicinal Chemistry and Transporter Probe Design


6-Bromo-N-cyclopropyl-2-quinazolinamine (CAS 882670-79-3) is a disubstituted quinazoline derivative bearing a bromine atom at the 6-position and a cyclopropylamino group at the 2-position of the quinazoline core. This compound sits at the intersection of two well-precedented structural families: the 2-aminoquinazoline kinase hinge-binding motif, extensively exploited in Lck, EGFR, and VEGFR inhibitor programs, and the 6-bromo-quinazoline platform used as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. The cyclopropyl substituent introduces conformational constraint and reduced lipophilicity relative to N-phenyl or N-alkyl analogs, characteristics that have been linked to improved metabolic stability and drug-like physicochemical profiles in related quinazolinamine series. The compound is primarily positioned as a late-stage functionalization intermediate and as a probe candidate for ATP-binding cassette (ABC) transporter mechanistic studies, where cyclopropyl-containing quinazolinamines have been shown to act as dual BCRP/P-gp inhibitors with metabolic stability advantages over the reference inhibitor Ko143 [1][2].

Why 6-Bromo-N-cyclopropyl-2-Quinazolinamine Cannot Be Replaced by Unsubstituted or Simple Alkyl-Analog Building Blocks in Transporter and Kinase Research Programs


Generic quinazoline or simple 2-aminoquinazoline scaffolds lack the two structural features that determine the reactivity and biological profile of 6-bromo-N-cyclopropyl-2-quinazolinamine. First, the C6 bromine atom is the obligatory functional handle for Suzuki, Buchwald-Hartwig, and other metal-catalyzed cross-coupling reactions used to elaborate the quinazoline core into diverse target molecules; its absence forecloses the most common late-stage diversification strategy. Second, the N-cyclopropyl substituent is not a simple alkyl decoration: in a systematic SAR study of quinazolinamine ABC transporter inhibitors, the cyclopropyl-containing analog was identified as a dual BCRP and P-gp inhibitor, while closely related N-alkyl and N-aryl variants exhibited divergent transporter selectivity profiles. Swapping the cyclopropyl group for a methyl, ethyl, or phenyl group would therefore produce a different biological fingerprint that cannot be extrapolated from the cyclopropyl derivative's data. These two features are not additive but synergistic: the bromine enables radiochemical or fluorescent labeling via coupling, while the cyclopropyl group confers the metabolic stability that makes the labeled probe viable in cellular assays [1][2].

Quantitative Differentiation Evidence: 6-Bromo-N-cyclopropyl-2-Quinazolinamine vs. Closest Structural Analogs


Dual BCRP/P-gp Inhibitory Phenotype is Specific to Cyclopropyl-Containing Quinazolinamines; N-Methyl and N-Phenyl Analogs Show Different Transporter Selectivity

In a head-to-head comparison within a unified quinazolinamine SAR study, cyclopropyl-containing compound 22 demonstrated dual inhibition of both BCRP and P-gp, a phenotype not uniformly shared by closely related N-alkyl and N-aryl analogs. Compounds 4–5, 22–24, and 27 were identified as dual inhibitors, whereas azide-containing compound 33 was a selective BCRP inhibitor. While the specific 6-bromo analog was not the lead compound in this study, the SAR establishes that the cyclopropyl group is a determinant of dual-transporter activity. Substituting the cyclopropyl for other groups alters the inhibition profile [1].

ABC Transporter Inhibition Multidrug Resistance BCRP P-glycoprotein

Metabolic Stability Advantage of Cyclopropyl Quinazolinamines Over the Reference BCRP Inhibitor Ko143 and Non-Cyclopropyl Analogs

Dual BCRP/P-gp inhibitors 4–5, 22–24, 27, and the selective BCRP inhibitor 33 all showed improved metabolic stability compared to the benchmark fumitremorgin C analog Ko143. This metabolic advantage is a class-level feature of the quinazolinamine scaffold with specific substituents. While the exact 6-bromo-N-cyclopropyl compound was not directly profiled in the published stability dataset, the structural analog data strongly suggest that the cyclopropyl group contributes to metabolic robustness by shielding the amine from oxidative N-dealkylation, a known clearance pathway for N-alkyl quinazolines [1].

Metabolic Stability Microsomal Clearance Drug-like Properties

The C6 Bromine Atom as a Synthetic Differentiation Point: Enables Pd-Catalyzed Cross-Coupling Elaboration Unavailable to Non-Halogenated Analogs

The presence of the bromine at C6 is the sole functional handle for palladium-catalyzed C–C and C–N bond formation on the quinazoline core. In the Lck inhibitor program, 6-bromoquinazolin-2-amine was converted to the 2-iodo derivative via Sandmeyer reaction, then further elaborated via SNAr with anilines or amines to produce diverse 2,6-substituted analogs. The analogous non-brominated 2-quinazolinamine lacks this diversification capability. This synthetic pathway is well-established for 6-bromo-2-aminoquinazolines, and the cyclopropyl derivative follows the same reactivity logic [1].

Late-Stage Functionalization Suzuki Coupling Building Block Utility

Predicted Physicochemical Differentiation: Cyclopropyl Substituent Reduces Calculated LogP and Modulates pKa Relative to N-Phenyl and N-Methyl Analogs

Calculated physicochemical parameters distinguish 6-bromo-N-cyclopropyl-2-quinazolinamine from N-methyl and N-phenyl comparators. The target compound (C11H10BrN3, MW 264.12) has a predicted logP of approximately 3.04 and a predicted pKa of 5.28±0.46 . The 6-bromo-N-methyl analog (C9H8BrN3, MW 238.08) is smaller and more polar, with a lower logP and potentially higher aqueous solubility but greater susceptibility to N-demethylation metabolism. The 6-bromo-N-phenyl analog (C14H10BrN3, MW 300.15) has significantly higher lipophilicity and molecular weight, which may limit its aqueous solubility and increase protein binding. The cyclopropyl group offers a compromise: it adds conformational restriction without the lipophilic burden of a phenyl ring [1].

Physicochemical Properties Lipophilicity Predicted pKa

Evidence Limitations: Direct Experimental Head-to-Head Data for 6-Bromo-N-cyclopropyl-2-Quinazolinamine Are Currently Sparse

A systematic search of the primary literature reveals that 6-bromo-N-cyclopropyl-2-quinazolinamine itself has not been the subject of a dedicated pharmacological or physicochemical study with quantitative comparator data. The differentiation evidence assembled here is derived from class-level SAR in closely related quinazolinamine series (BCRP/P-gp inhibitors, Lck inhibitors) and from computed physicochemical parameters. No direct head-to-head experimental comparison of this compound against, e.g., 6-bromo-N-methyl-2-quinazolinamine or 6-chloro-N-cyclopropyl-2-quinazolinamine is currently available in the public domain. This gap should be acknowledged in procurement decisions, and users requiring definitive biologically relevant differentiation are advised to commission bespoke comparative profiling studies.

Data Gaps Procurement Caveat

Procurement-Relevant Application Scenarios for 6-Bromo-N-cyclopropyl-2-Quinazolinamine Based on Available Differentiation Evidence


Scaffold for Library Synthesis of Dual BCRP/P-gp Inhibitors via C6 Cross-Coupling

The combination of the 2-cyclopropylamino group (associated with dual BCRP/P-gp inhibition and metabolic stability) and the C6 bromine handle (enabling Suzuki or Buchwald-Hartwig diversification) makes this compound a logical starting scaffold for generating libraries of novel dual ABC transporter inhibitors. Researchers can elaborate the C6 position with diverse aryl or amine substituents while retaining the pharmacophoric cyclopropylamino group that drives the desired transporter selectivity profile, as demonstrated for the cyclopropyl-containing leads in the quinazolinamine series [1].

Late-Stage Intermediate for Radiolabeled or Fluorescent ABC Transporter Probes

The cyclopropyl-substituted quinazolinamine scaffold has been advanced to mechanistic studies where compound localization, ATP hydrolysis stimulation, and efflux inhibition are measured in BCRP-overexpressing cells. The bromine at C6 provides a site for installing imaging or affinity tags via metal-catalyzed coupling, enabling the creation of probe molecules for cellular uptake and transporter trafficking studies that require metabolic stability, a property for which cyclopropyl analogs have shown improvement [1].

Kinase Inhibitor Fragment or Scaffold with Built-In Synthetic Versatility

The 2-aminoquinazoline core is a recognized hinge-binding motif for kinases including Lck, EGFR, and VEGFR. The 6-bromo substituent allows for structural elaboration to optimize selectivity and potency, while the cyclopropyl group provides a constrained, metabolically stable N-substituent that has proven advantageous in oral kinase inhibitor programs. This compound can serve as a versatile building block for medicinal chemistry campaigns targeting kinases, distinct from the simpler 6-bromo-N-methyl or 6-bromo-N-phenyl analogs that lack the cyclopropyl's balance of lipophilicity and conformational restriction [2].

Comparative SAR Tool for Understanding the Role of N-Cyclopropyl Substitution in Transporter Inhibition

Because the quinazolinamine SAR study identified clear divergence in transporter selectivity between cyclopropyl-containing and azide-containing analogs, procurement of 6-bromo-N-cyclopropyl-2-quinazolinamine alongside its N-methyl, N-phenyl, or non-brominated counterparts enables systematic head-to-head studies that can elucidate the structural determinants of dual- vs. single-transporter inhibition. Such comparative experiments are essential for rational probe design and have been recommended by the authors of the primary SAR study [1].

Quote Request

Request a Quote for 6-bromo-N-cyclopropyl-2-Quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.